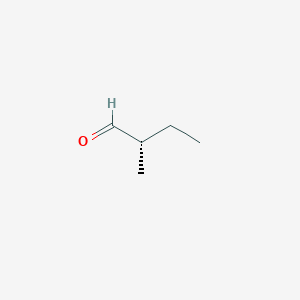

(S)-2-methylbutanal

Description

This compound is a 2-methylbutanal that has S configuration.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGQBDHUGHBGMD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346324 | |

| Record name | (S)-(+)-2-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1730-97-8 | |

| Record name | (+)-2-Methylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Methylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (S)-2-Methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methylbutanal, a chiral aldehyde, is a volatile organic compound with significant relevance in the fields of flavor chemistry, metabolic research, and as a chiral building block in pharmaceutical synthesis. As a product of the metabolic breakdown of the essential amino acid L-isoleucine, its presence and concentration can serve as a biomarker for various metabolic states and diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and insights into its role in biological pathways and potential applications in drug development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, analysis, and application in various experimental and industrial settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1][2] |

| CAS Number | 1730-97-8 | [1] |

| Appearance | Colorless oil/liquid | [3] |

| Odor | Fruity, green, pungent, fresh, cocoa | [1] |

| Boiling Point | 90-92 °C | [3] |

| Density | 0.7988 g/cm³ | [1] |

| logP (Octanol/Water) | 1.231 (Crippen Calculated) | [1] |

Table 2: Solubility of this compound at 25°C

| Solvent | Solubility (g/L) |

| Water | 2.79 |

| Ethanol | 362.33 |

| Methanol | 337.56 |

| Isopropanol | 284.62 |

| Acetone | 264.65 |

| Dichloromethane | Soluble |

| Diethyl Ether | Soluble |

| Toluene | 65.28 |

| Tetrahydrofuran (THF) | 417.07 |

| Source: Scent.vn |

Table 3: Spectroscopic Data for 2-Methylbutanal (Racemic)

| Technique | Solvent | Key Peaks/Shifts (ppm) | Source |

| ¹H NMR (90 MHz) | CDCl₃ | 9.63 (aldehyde H), 2.36 (methine H), 1.70 & 1.43 (methylene H's), 1.10 (doublet, methyl H's), 0.96 (triplet, methyl H's) | [4] |

| ¹³C NMR (15.09 MHz) | CDCl₃ | 205.20 (C=O), 47.83 (CH), 23.63 (CH₂), 12.89 (CH₃), 11.36 (CH₃) | [2] |

Experimental Protocols

Synthesis of (S)-(+)-2-Methylbutanal

A common and efficient method for the synthesis of (S)-(+)-2-methylbutanal is the oxidation of the corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol.

Procedure:

-

A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.

-

The flask is charged with 44.05 g (0.50 mol) of (S)-(-)-2-methyl-1-butanol, 0.78 g (5 mmol) of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), 170 mL of dichloromethane, and a solution of 5.95 g (0.050 mol) of potassium bromide in 25 mL of water.

-

The mixture is vigorously stirred and cooled to -10°C using a salt-ice bath.

-

550 mL (0.55 mol) of 1 M aqueous sodium hypochlorite (B82951) at pH 9.5 is added over 15-20 minutes, maintaining the reaction temperature between 10 and 15°C.

-

The mixture is stirred for an additional 3 minutes.

-

The orange organic phase is separated, and the aqueous phase is extracted with 50 mL of dichloromethane.

-

The combined organic extracts are washed sequentially with 100 mL of 10% aqueous hydrochloric acid containing 1.6 g of potassium iodide, 60 mL of 10% aqueous sodium thiosulfate, and 60 mL of water.

-

The organic phase is dried over anhydrous magnesium sulfate.

-

The product is purified by distillation at atmospheric pressure through a 20-cm Vigreux distilling column to yield (S)-(+)-2-methylbutanal as a colorless oil.[3]

Purification by Preparative Gas Chromatography (pGC)

For achieving high purity, particularly for separating from its structural isomer 3-methylbutanal, preparative gas chromatography is an effective method.

General Protocol Outline:

-

System: A preparative gas chromatograph equipped with a suitable column (e.g., non-polar or polar capillary column) and a fraction collector.

-

Sample Injection: An appropriate volume of the crude this compound is injected.

-

Chromatographic Conditions: The oven temperature program, carrier gas flow rate, and other parameters are optimized to achieve baseline separation of this compound from impurities.

-

Fraction Collection: The effluent corresponding to the this compound peak is collected in a cooled trap.

-

Purity Analysis: The purity of the collected fraction is verified using analytical GC-MS.

Determination of Boiling Point (Micro Method)

Procedure:

-

A small amount of the purified this compound (a few drops) is placed in a small test tube or a Durham tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath or Thiele tube).

-

The temperature is raised slowly until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

To determine the enantiomeric purity of this compound, chiral GC-MS is employed.

General Protocol Outline:

-

Column: A chiral capillary column (e.g., Astec® CHIRALDEX® G-TA).[5]

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane).

-

GC-MS Conditions:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: An initial temperature of 40°C, held for 1 minute, followed by a ramp of 2°C/min to 180°C.[5]

-

MS Parameters: Standard electron ionization (EI) with a scan range appropriate for the mass of the analyte.

-

-

Data Analysis: The retention times of the (S) and (R) enantiomers are determined, and the enantiomeric excess is calculated from the peak areas.

Role in Drug Development and Asymmetric Synthesis

This compound serves as a valuable chiral building block in the asymmetric synthesis of pharmaceuticals.[6] The stereocenter at the C2 position can be incorporated into more complex molecules, where specific stereochemistry is often crucial for pharmacological activity. While direct examples of its use in blockbuster drugs are not widespread in public literature, its utility lies in the synthesis of chiral intermediates. For instance, chiral aldehydes are key precursors for the synthesis of chiral amines, alcohols, and carboxylic acids, which are common moieties in drug molecules. The development of efficient methods for the synthesis of enantiomerically pure compounds is a major focus in the pharmaceutical industry to improve drug efficacy and reduce side effects.[7][8]

Signaling Pathways and Biological Relevance

This compound is a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine. This metabolic pathway is highly conserved and plays a crucial role in energy homeostasis. In humans, the breakdown of isoleucine occurs primarily in the mitochondria and yields acetyl-CoA and propionyl-CoA, which enter the citric acid cycle.

Isoleucine Catabolic Pathway and its Link to Metabolic Health

The catabolism of isoleucine is initiated by a transamination reaction, followed by oxidative decarboxylation of the resulting α-keto acid to form (S)-2-methylbutanoyl-CoA.[3][5] This intermediate is then further metabolized. Dysregulation of this pathway is associated with several metabolic disorders, including maple syrup urine disease.

Recent research has highlighted the significant role of dietary isoleucine in modulating metabolic health. Studies have shown that restricting dietary isoleucine can improve glucose tolerance and hepatic insulin (B600854) sensitivity.[9][10][11] This suggests a link between the intermediates of isoleucine metabolism, such as this compound and its derivatives, and key signaling pathways like insulin signaling.

The diagram below illustrates the catabolic pathway of L-isoleucine, highlighting the position of this compound and its connection to central metabolism and potential influence on signaling pathways.

The experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Conclusion

This compound is a molecule of considerable interest due to its distinct sensory properties, its role as a metabolic intermediate, and its potential as a chiral synthon. This guide has provided a detailed overview of its chemical and physical properties, along with robust experimental protocols for its synthesis, purification, and analysis. For researchers in drug development, the connection between isoleucine metabolism and metabolic diseases opens avenues for investigating this compound and its derivatives as potential biomarkers or therapeutic targets. The continued exploration of its role in asymmetric synthesis will likely lead to novel applications in the construction of complex chiral molecules.

References

- 1. prepchem.com [prepchem.com]

- 2. S-2-Methylbutanal synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Methylbutyraldehyde(96-17-3) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary isoleucine content modulates the metabolic and molecular response to a Western diet in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(S)-2-Methylbutanal: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-2-Methylbutanal, a chiral aldehyde, is a volatile organic compound with significant applications in the flavor and fragrance industries. Beyond its sensory properties, it is emerging as a valuable chiral building block in asymmetric synthesis and a potential biomarker for certain diseases. This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, synthesis, analytical characterization, and applications relevant to researchers, scientists, and professionals in drug development.

Chemical and Molecular Properties

This compound, also known as (S)-(+)-2-methylbutyraldehyde, is the (S)-enantiomer of 2-methylbutanal. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1730-97-8 | [1][2] |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | |

| Boiling Point | 92-93 °C at 760 mmHg | |

| Density | 0.8131 g/cm³ at 20 °C | |

| Flash Point | 4.4 °C | |

| Solubility | Soluble in water, ether, and alcohol | |

| SMILES | CC--INVALID-LINK--C=O | |

| InChIKey | BYGQBDHUGHBGMD-RXMQYKEDSA-N | [1] |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral precursor. A common and efficient method involves the oxidation of the corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol.

Synthesis Workflow

The synthesis proceeds via the oxidation of the primary alcohol to the aldehyde using a mild and selective oxidizing agent.

Detailed Experimental Protocol: Oxidation of (S)-(-)-2-Methyl-1-butanol

This protocol is adapted from a well-established method for the selective oxidation of primary alcohols.

Materials:

-

(S)-(-)-2-Methyl-1-butanol

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach, standardized)

-

Potassium bromide (KBr)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-(-)-2-methyl-1-butanol in dichloromethane.

-

Add a catalytic amount of TEMPO and an aqueous solution of potassium bromide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution while vigorously stirring, maintaining the temperature below 5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Analytical Methods

Accurate characterization and enantiomeric purity determination are critical for the use of this compound in research and development.

Spectroscopic Analysis

| Technique | Key Observances |

| ¹H NMR | Aldehydic proton (CHO) around 9.6 ppm (doublet), signals for the ethyl and methyl groups. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around 205 ppm. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 86, with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration around 1725 cm⁻¹. |

Chiral Gas Chromatography (GC)

The enantiomeric purity of this compound is typically determined using chiral gas chromatography.

Typical GC Conditions:

-

Column: A chiral stationary phase column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., beta-DEX).

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically around 250 °C.

-

Oven Program: A temperature gradient is programmed to ensure good separation of the enantiomers. For example, starting at 40°C and ramping up to 150°C.

Under these conditions, the (R)- and (S)-enantiomers will have different retention times, allowing for their quantification and the determination of the enantiomeric excess (ee).

Applications in Research and Drug Development

Chiral Building Block in Asymmetric Synthesis

This compound serves as a versatile chiral building block for the synthesis of complex molecules with defined stereochemistry. The aldehyde functionality allows for a wide range of chemical transformations, including aldol (B89426) reactions, Wittig reactions, and reductive aminations, to introduce new stereocenters with high diastereoselectivity. Its use is particularly valuable in the synthesis of natural products and pharmaceutical ingredients where specific stereoisomers are required for biological activity. While direct incorporation into a marketed drug is not widely documented, its structural motif is present in various complex molecules under investigation.

Biomarker for Disease

Recent studies have indicated that volatile organic compounds (VOCs) in breath, urine, and feces can serve as non-invasive biomarkers for various diseases. 2-Methylbutanal has been identified as a potential biomarker in several contexts:

-

Inflammatory Bowel Disease (IBD): Alterations in the gut microbiome associated with IBD can lead to changes in the metabolic output, including the production of specific VOCs. Increased levels of 2-methylbutanal in feces have been associated with IBD.

-

Infectious Diseases: Some pathogenic bacteria produce characteristic VOCs. For instance, 2-methylbutanal has been investigated as a potential volatile biomarker for the detection of certain bacterial species in infections.

-

Metabolic Disorders: Changes in metabolic pathways can be reflected in the profile of VOCs. While research is ongoing, 2-methylbutanal is among the compounds being studied in the context of metabolic disorders.

The detection of this compound and its enantiomeric ratio in biological samples could provide more specific diagnostic information. This is an active area of research, and the development of sensitive analytical methods, such as chiral GC-MS, is crucial for advancing the use of this compound as a clinical biomarker.

Conclusion

This compound is a chiral molecule with growing importance beyond its traditional use in the flavor and fragrance industry. Its availability in high enantiomeric purity through established synthetic routes, combined with its versatile reactivity, makes it a valuable tool for chemists engaged in asymmetric synthesis. Furthermore, its potential as a non-invasive biomarker for various diseases opens up new avenues for its application in medical diagnostics and drug development. This guide provides a foundational understanding of the key technical aspects of this compound to support its use in research and development.

References

The Natural Occurrence of (S)-2-Methylbutanal in Foods: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

(S)-2-methylbutanal, a volatile branched-chain aldehyde, is a significant contributor to the aroma profile of a wide variety of food products. Its characteristic malty, chocolate-like, and fruity notes are key to the sensory identity of many fermented and heat-processed foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, quantitative data in various food matrices, and detailed analytical methodologies for its identification and quantification.

Biosynthetic Pathways of 2-Methylbutanal

The formation of 2-methylbutanal in nature primarily follows two distinct pathways: the catabolism of the amino acid L-isoleucine by microorganisms and plants, and as a product of the Maillard reaction during thermal processing of food.

Isoleucine Catabolism (Ehrlich Pathway)

In biological systems such as plants and fermentative microorganisms (e.g., yeast and lactic acid bacteria), 2-methylbutanal is formed from L-isoleucine via the Ehrlich pathway.[1] This three-step enzymatic cascade is a crucial route for the production of fusel alcohols and related aldehydes.[1]

The key enzymatic steps are:

-

Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvaleric acid by a branched-chain amino acid aminotransferase (BCAT).[2] This reaction involves the transfer of the amino group from isoleucine to an α-keto acid, typically α-ketoglutarate.[1][2]

-

Decarboxylation: The resulting α-keto acid is then decarboxylated to 2-methylbutanal by an α-keto acid decarboxylase.[2]

-

Reduction (optional): 2-methylbutanal can be further reduced to 2-methylbutanol by an alcohol dehydrogenase.

The following diagram illustrates the Ehrlich pathway for the formation of 2-methylbutanal from L-isoleucine.

Strecker Degradation (Maillard Reaction)

During the thermal processing of food, 2-methylbutanal is a prominent product of the Maillard reaction, specifically through the Strecker degradation of isoleucine.[3][4] This reaction occurs between an α-amino acid and a dicarbonyl compound, which is an intermediate of the Maillard reaction.[5] The process involves the oxidative deamination and decarboxylation of the amino acid, resulting in an aldehyde with one less carbon atom.[3] The pH of the food matrix can significantly influence the rate of Strecker aldehyde accumulation.[3]

Below is a diagram representing the general mechanism of the Strecker degradation of isoleucine.

Quantitative Occurrence in Foods

The concentration of this compound varies significantly depending on the food matrix, processing conditions, and microbial activity. The following table summarizes the quantitative data for 2-methylbutanal in various food products. It is important to note that many studies do not differentiate between the (S) and (R) enantiomers; however, in fermented products derived from L-isoleucine, the (S)-enantiomer is expected to be predominant.

| Food Product | Concentration Range | Notes |

| Cheese | ||

| Cheddar | 175 - 325 µg/kg (optimal concentration for nutty flavor)[6] | The detection threshold in a cheese matrix is approximately 175.39 µg/kg.[6][7] Lysis of adjunct lactic acid bacteria can double the concentration of 2-methylbutanal.[4][8] |

| Alcoholic Beverages | ||

| Beer | Mean concentration of 8.22 µg/L[9] | Concentrations can increase during aging.[10] |

| Wine | Accumulates during oxidation, but on average, is the least accumulated Strecker aldehyde.[3][11] | The pH of the wine plays a crucial role in its accumulation.[3] |

| Cocoa and Chocolate | ||

| Fermented Cocoa Beans | Present as a key flavor compound.[4] | Formed during the fermentation and subsequent roasting of the beans. |

| Other Foods | ||

| Kohlrabi | Found in high concentrations (not quantified).[12][13] | |

| Milk (Cow) | Found in high concentrations (not quantified).[12][13] |

Experimental Protocols for Analysis

The standard method for the analysis of volatile compounds like 2-methylbutanal in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). For the specific determination of the (S)-enantiomer, a chiral GC column is required.

General Workflow for 2-Methylbutanal Quantification

The following diagram outlines a typical experimental workflow for the quantification of 2-methylbutanal in a food sample.

Detailed HS-SPME-GC-MS Protocol

This protocol provides a general framework for the analysis of 2-methylbutanal. Optimization of parameters is often necessary for different food matrices.

1. Sample Preparation:

-

Weigh 2-5 grams of the homogenized food sample into a 20 mL headspace vial.[14]

-

Add 1-2 grams of NaCl to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.[14]

-

For quantitative analysis, add a known amount of a suitable internal standard, such as deuterated 2-methylbutanal (2-methylbutanal-d4).[14]

-

Seal the vial tightly with a PTFE/silicone septum.[14]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis, including 2-methylbutanal.[15][16]

-

Incubation: Equilibrate the sample vial at a controlled temperature (e.g., 60-70°C) for 15-20 minutes.[14][16]

-

Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-40 minutes) at the same temperature.[14][15][16] Agitation can enhance extraction efficiency.[15]

-

Retract the fiber into the needle after extraction.[14]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Insert the SPME fiber into the GC injector, which is typically held at a high temperature (e.g., 250°C) for thermal desorption of the analytes.[14][15][16] A splitless injection mode is generally used to maximize the transfer of analytes to the column.[14]

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or SPB-624) is suitable for separating volatile compounds.[14][16] For chiral analysis, a specialized chiral column, such as one with a β-cyclodextrin stationary phase (e.g., β-DEX™ 225), is necessary to resolve the (S) and (R) enantiomers.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 220-250°C).[14][15][16]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[14][15]

-

Mass Spectrometer:

-

Scan Range: A mass-to-charge ratio (m/z) range of 35-350 is typically scanned for identification.[14][15]

-

Identification: 2-Methylbutanal is identified by comparing its retention time and mass spectrum with that of a pure standard and by matching against a mass spectral library. Characteristic ions for 2-methylbutanal are m/z 57, 41, and 86.[14]

-

Quantification: For enhanced sensitivity and accuracy, Selected Ion Monitoring (SIM) mode can be used, monitoring the characteristic ions of 2-methylbutanal and the internal standard.[15] Quantification is performed by comparing the peak area of a characteristic ion of the analyte to that of the internal standard.

Conclusion

This compound is a crucial aroma compound naturally present in a diverse range of foods, originating from both enzymatic and chemical pathways. Its concentration is highly dependent on the food matrix and processing conditions. The analytical techniques outlined in this guide, particularly HS-SPME-GC-MS with a chiral column, provide a robust framework for the accurate identification and quantification of this important flavor molecule. A thorough understanding of the formation and occurrence of this compound is essential for controlling and optimizing the flavor profiles of food products and for further research into its biological significance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brewingforward.com [brewingforward.com]

- 6. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhancement of 2-methylbutanal formation in cheese by using a fluorescently tagged Lacticin 3147 producing Lactococcus lactis strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aldehyde Accumulation in Aged Alcoholic Beer: Addressing Acetaldehyde Impacts on Upper Aerodigestive Tract Cancer Risks [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Showing Compound 2-Methylbutanal (FDB008127) - FooDB [foodb.ca]

- 13. Human Metabolome Database: Showing metabocard for (±)-2-Methylbutanal (HMDB0031526) [hmdb.ca]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to the Sensory Properties and Odor Profile of (S)-2-Methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-methylbutanal is a volatile branched-chain aldehyde recognized for its significant contribution to the aroma of a wide array of food products. Its distinct sensory characteristics make it a crucial compound in flavor science and a point of interest for professionals in drug development seeking to understand and modulate taste and smell. This technical guide provides a comprehensive overview of the sensory properties, odor profile, and analytical methodologies associated with this compound. It includes quantitative sensory data, detailed experimental protocols for its evaluation, and a review of the underlying biochemical signaling pathways involved in its perception.

Sensory Properties and Odor Profile

This compound is characterized by a complex and potent aroma profile. Its enantiomeric nature means that its stereochemistry plays a pivotal role in its interaction with olfactory receptors, resulting in a distinct sensory experience.

Qualitative Odor Descriptors

The odor of this compound is predominantly described with a range of fruity and malty notes. A consensus of descriptors from various studies identifies the following primary characteristics:

-

Primary Notes: Fruity, Green, Pungent, Malty, Cocoa, Nutty.[1][2][3][4]

-

Secondary Notes: Ethereal, Fresh, Fatty, Cheesy, Aldehydic, Chocolate, Coffee.[1][2][5]

These descriptors highlight the compound's importance in food systems where such aromas are desirable, including dairy products, baked goods, beer, and cocoa products.[3][4][5][6]

Quantitative Sensory Data

The perception of this compound is highly dependent on its concentration and the matrix in which it is present. The odor threshold is a critical parameter for quantifying its sensory impact.

Table 1: Odor Threshold of 2-Methylbutanal in Various Matrices

| Matrix | Condition | Odor Threshold (µg/L or µg/kg) | Flavor Descriptors |

| Beer | Single substance | 156 µg/L | Malty, Nutty, Cocoa, Fermented, Green, Grassy, Fruity |

| Beer | In a 2.2:1 mixture with 3-Methylbutanal | 30 µg/L | Malty, Nutty, Cocoa, Fermented, Green, Grassy, Fruity |

| Cheddar Cheese | Single substance | 175.39 µg/kg | Malty, Cacao, Apple-like |

Data compiled from references[3][4][7].

Notably, the sensory threshold of 2-methylbutanal is significantly lowered in the presence of its isomer, 3-methylbutanal, indicating a synergistic effect where the combined aroma is more potent than the individual components.[3][8] Conversely, masking effects have been observed when mixed with compounds having dissimilar aroma profiles.[8]

Experimental Protocols for Sensory Analysis

The determination of sensory properties relies on standardized and rigorous analytical methods. The following sections detail the protocols for sensory panel evaluation and instrumental analysis using Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation: Odor Threshold Determination

This protocol outlines the determination of the odor detection threshold using the 3-Alternative Forced Choice (3-AFC) method, a widely accepted standard in sensory science.[4][7]

Objective: To determine the minimum concentration of this compound detectable by a trained sensory panel.

Materials:

-

This compound standard of high purity.

-

Odor-free matrix (e.g., deionized water, refined oil, or a specific food base like beer or cheese).[4][7]

-

Glassware cleaned with non-odorous detergent and thoroughly rinsed.

-

Sensory evaluation booths compliant with ASTM standards, providing a controlled environment (temperature, lighting, and air circulation).[9]

Procedure:

-

Panelist Selection and Training: Select 10-20 panelists based on their sensory acuity, ability to describe odors, and consistency.[10] Train them with relevant aldehyde standards to familiarize them with the target aroma.

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen matrix. A geometric progression (e.g., a factor of two) is typically used, bracketing the expected threshold.[7] For each concentration level, prepare three samples: two blanks (matrix only) and one containing the odorant.

-

Presentation: Randomize the order of presentation for each concentration and panelist. Code the three samples with random three-digit numbers.[9]

-

Evaluation: Each panelist is presented with a set of three samples (two blanks, one spike) and is asked to identify the "odd" sample. This is performed for each concentration level, typically in an ascending order of concentration.[3]

-

Data Analysis: Record the number of correct identifications at each concentration. The individual threshold is the lowest concentration at which a panelist correctly identifies the spiked sample. The group threshold is defined as the concentration at which 50% of the panelists can correctly detect the compound.[4][7] Statistical analysis (e.g., using logistic regression) is applied to determine this value from the collected data.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a complex mixture.[11][12][13]

Objective: To separate and identify the specific odor contribution of volatile compounds, including this compound, within a sample extract.

Apparatus:

-

Gas Chromatograph (GC) equipped with a column suitable for volatile compound analysis (e.g., DB-5, DB-Wax).

-

Effluent splitter to direct the column output to both a chemical detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) and a heated sniffing port.[14]

-

Humidified air supply to the sniffing port to prevent nasal dehydration.

-

Data acquisition system to record detector signals and assessor's responses simultaneously.

Procedure:

-

Sample Preparation: Extract volatile compounds from the sample using an appropriate method such as Solvent-Assisted Flavour Evaporation (SAFE), Solid Phase Microextraction (SPME), or steam distillation. The choice of method is crucial to obtain an extract representative of the sample's aroma.[11][15]

-

GC Separation: Inject the volatile extract into the GC. The instrument separates the compounds based on their volatility and interaction with the column's stationary phase.

-

Olfactometric Detection: A trained assessor sniffs the effluent from the sniffing port throughout the chromatographic run. The assessor describes the perceived odor and its intensity for each eluting compound.

-

Data Recording: The assessor's responses (odor descriptors, intensity ratings) are recorded as a function of retention time, creating an "aromagram." This is synchronized with the chromatogram from the chemical detector.

-

Compound Identification: The mass spectrum (from GC-MS) of the peak corresponding to an odor event is used to identify the chemical structure of the odor-active compound.

-

Quantification of Odor Potency (Optional): Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed. This involves analyzing serial dilutions of the extract until no odor is detected. The highest dilution at which a compound is still perceived gives its flavor dilution (FD) factor, indicating its relative odor potency.[11]

Biochemical Signaling Pathway of Aldehyde Perception

The perception of odors, including that of this compound, begins with the interaction of the volatile molecule with specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium.[2]

Aldehydes are recognized by a large number of G-protein coupled receptors (GPCRs).[2] While the specific receptor(s) for this compound have not been definitively identified, the general pathway for aldehyde perception is well-understood. Interestingly, some research suggests that certain aldehyde-specific ORs may not detect the aldehyde directly, but rather its hydrated gem-diol form, which exists in equilibrium in the aqueous environment of the nasal mucus.[7][16]

The binding of an odorant like this compound to its OR initiates a downstream signaling cascade:

-

Receptor Activation: The odorant binds to an OR, causing a conformational change in the receptor.

-

G-Protein Activation: The activated OR interacts with a heterotrimeric G-protein (specifically Golf). This leads to the exchange of GDP for GTP on the Gαolf subunit, causing it to dissociate from the Gβγ subunits.

-

Adenylate Cyclase Activation: The activated Gαolf subunit binds to and activates adenylate cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca2+ and Na+), causing the OSN to depolarize.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain for further processing.

Conclusion

This compound is a multifaceted aroma compound with a significant impact on the sensory profile of numerous products. Its characteristic malty, fruity, and cocoa-like notes are detectable at low concentrations, and its perception can be modulated by interactions with other volatile compounds. Understanding its sensory properties through robust methodologies like 3-AFC sensory panels and GC-O analysis is essential for effective flavor formulation and quality control. Furthermore, elucidating the biochemical mechanisms of its perception provides a foundation for future research in flavor science and potential applications in modulating sensory experiences in the pharmaceutical field.

References

- 1. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 2. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2-methyl butyraldehyde, 96-17-3 [thegoodscentscompany.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gentechscientific.com [gentechscientific.com]

- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 14. Sensory irritation response to inhaled aldehydes after formaldehyde pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pfigueiredo.org [pfigueiredo.org]

- 16. Chemists Discover Way Nose Perceives Common Class of Odors | The City College of New York [ccny.cuny.edu]

The Role of (S)-2-Methylbutanal in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, quantification, and sensory impact of (S)-2-methylbutanal, a key flavor compound generated during the Maillard reaction.

Introduction

The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This reaction is fundamental to the development of color, aroma, and flavor in a wide variety of thermally processed foods. Among the numerous volatile compounds produced, the Strecker aldehyde this compound plays a significant role in creating desirable sensory profiles.[1] Primarily formed from the Strecker degradation of the amino acid L-isoleucine, this compound is a potent aroma compound known for its characteristic malty, chocolate-like, and nutty notes.[1][2] Understanding the mechanisms of its formation and its interactions within the food matrix is crucial for controlling and optimizing flavor in food products.

Formation of this compound

The principal pathway for the formation of 2-methylbutanal during the Maillard reaction is the Strecker degradation of the amino acid L-isoleucine.[1][2][3] This process is initiated by the interaction of L-isoleucine with an α-dicarbonyl compound, which is an intermediate product of the Maillard reaction.[1][3] The α-dicarbonyl acts as an oxidizing agent, leading to the deamination and decarboxylation of the amino acid.[1]

The key steps in the Strecker degradation of L-isoleucine to form this compound are:

-

Transimination: L-isoleucine reacts with a dicarbonyl compound to form a Schiff base.[3]

-

Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide.[3]

-

Hydrolysis: The resulting imine is hydrolyzed to produce 2-methylbutanal and an α-aminoketone.[3]

This reaction is influenced by several factors, including the concentration of L-isoleucine and reducing sugars, temperature, time, pH, and water activity.[1] Kinetic studies have shown that the formation of 2-methylbutanal is significantly affected by temperature and pH, with increased formation generally observed at higher temperatures and specific pH ranges.[4][5][6]

Flavor Profile and Sensory Impact

This compound is a significant contributor to the aroma of many food products, imparting desirable malty, nutty, and cocoa-like notes.[2][7] Its distinct flavor profile makes it a key component in foods such as beer, bread, cheese, and roasted nuts.[2][7] The sensory perception of 2-methylbutanal is highly dependent on its concentration. While it contributes pleasant aromas at low concentrations, excessive amounts can lead to off-flavors, often described as "stale".[7]

The sensory threshold of a compound is the minimum concentration at which it can be detected by human senses. The odor detection threshold of 2-methylbutanal can vary depending on the food matrix. For example, in a cheese matrix, the threshold was determined to be 175.39 µg/kg, which is higher than its threshold in water.[8][9]

Interestingly, the presence of other aldehydes can have a synergistic effect, lowering the detection threshold of 2-methylbutanal.[10] For instance, in beer, the sensory threshold of 2-methylbutanal as a single substance is 156 µg/L, but in a 2.2:1 mixture with 3-methylbutanal, the threshold for 2-methylbutanal drops to 30 µg/L.[7][11]

Table 1: Sensory Thresholds of 2-Methylbutanal

| Matrix | Condition | Sensory Threshold (µg/L or µg/kg) | Flavor Descriptors |

| Beer | Single substance | 156[7][11] | Malty, Nutty, Cocoa, Fermented, Green, Grassy, Fruity[7] |

| Beer | In 2.2:1 mixture with 3-methylbutanal | 30[7][11] | Malty, Chocolate, Almond[7] |

| Cheese | Single substance | 175.39[8][9] | Nutty, Green Malty[8] |

| Wine Solution | Single substance | 16[8] | Not specified |

Quantitative Data in Food Products

The concentration of 2-methylbutanal varies widely across different food products, which is influenced by the initial concentrations of its precursors (L-isoleucine and reducing sugars), as well as processing conditions like temperature, time, and pH.[1]

Table 2: Typical Concentration Ranges of 2-Methylbutanal in Various Foods

| Food Product | Concentration Range |

| Cheddar Cheese | 25 - 12,800 µg/kg[8] |

| Beer | Varies, can be around 2 µg/L in force-aged beers[11] |

| Roasted Nuts | Not specified |

| Bread | Higher concentrations in the crust due to Strecker degradation during baking[12] |

| Cocoa | Present as a key aroma compound[12] |

Experimental Protocols

The accurate quantification of this compound in complex food matrices is essential for quality control and flavor research. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and effective technique for this purpose.[1][13]

This protocol provides a general framework. Optimization of parameters is crucial for different sample matrices.[1]

1. Sample Preparation:

-

Weigh 2-5 grams of the homogenized food sample into a 20 mL headspace vial.[2]

-

Add 1-2 grams of NaCl to increase the ionic strength of the solution, which promotes the release of volatile compounds into the headspace.[2]

-

For quantitative analysis, add a known amount of a suitable internal standard (e.g., 2-methylbutanal-d4).[2]

-

Seal the vial tightly with a PTFE/silicone septum.[2]

2. HS-SPME Extraction:

-

Equilibrate the sealed sample vial at a controlled temperature (e.g., 60°C) for 15-30 minutes in a heating block or water bath.[2]

-

Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of volatile compounds.[14]

-

Retract the fiber into the needle after extraction.

3. GC-MS Analysis:

-

Injection: Immediately insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column. A desorption time of 2-5 minutes in splitless mode is typical.[13]

-

GC Separation:

-

MS Detection:

-

Temperatures: MS transfer line at 240°C, Ion source at 230°C.[13]

-

Scan Mode: For initial identification, scan a mass range of m/z 35-350.[2][13]

-

Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification, monitor characteristic ions for 2-methylbutanal (e.g., m/z 57, 86) and the internal standard.[13]

4. Data Analysis:

-

Identification: Identify 2-methylbutanal by comparing its retention time and mass spectrum with that of a pure standard and a mass spectral library (e.g., NIST).[2][14]

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Use this curve to determine the concentration of 2-methylbutanal in the sample.[1]

Conclusion

This compound, formed primarily through the Strecker degradation of L-isoleucine during the Maillard reaction, is a critical contributor to the desirable flavor profiles of many cooked and fermented foods. Its characteristic malty and chocolate-like aroma is a direct result of the complex interplay of reactants and processing conditions. A thorough understanding of its formation pathways, sensory properties, and the analytical methods for its quantification is essential for researchers and professionals in food science, flavor chemistry, and related fields to effectively control and optimize flavor development in various products.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Methylbutanal Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the enantiomers of 2-methylbutanal. The content is structured to serve as a detailed reference for professionals in chemistry and drug development, with a focus on practical experimental protocols and data presentation.

Introduction to the Chirality of 2-Methylbutanal

2-Methylbutanal is an organic compound and a short-chain aldehyde.[1] Its molecular structure contains a single stereogenic center at the second carbon atom (C2), which is bonded to four distinct substituent groups: a hydrogen atom, a methyl group, an ethyl group, and a formyl (aldehyde) group.[2] This structural feature makes 2-methylbutanal a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers.[2]

These enantiomers are designated as (R)-2-methylbutanal and (S)-2-methylbutanal according to the Cahn-Ingold-Prelog priority rules. While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they exhibit different interactions with plane-polarized light and other chiral molecules.[3] Specifically, they rotate plane-polarized light to an equal extent but in opposite directions.[3] This optical activity is a defining characteristic used to distinguish between them. The (S)-enantiomer is dextrorotatory (+), while the configuration of the (R)-enantiomer's rotation is also known.

Synthesis and Resolution of Enantiomers

Chemical synthesis of 2-methylbutanal, for instance through the hydroformylation of 2-butene, typically results in a racemic mixture—a 50:50 mixture of the (R) and (S) enantiomers.[4] To obtain enantiomerically pure samples, either asymmetric synthesis or resolution of the racemic mixture is required.

Asymmetric Synthesis

One established method for preparing an enantiomerically enriched sample is through the oxidation of a chiral precursor. For example, (S)-(+)-2-methylbutanal can be synthesized by the oxidation of commercially available (S)-(-)-2-methyl-1-butanol.

Experimental Protocol: Oxidation of (S)-(-)-2-Methyl-1-butanol [5]

-

Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.

-

Reagent Charging: The flask is charged with 44.05 g (0.50 mol) of (S)-(-)-2-methyl-1-butanol, 0.78 g (5 mmol) of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), 170 mL of dichloromethane, and a solution of 5.95 g (0.050 mol) of potassium bromide in 25 mL of water.

-

Reaction Initiation: The mixture is vigorously stirred and cooled to -10°C. Over 15-20 minutes, 550 mL (0.55 mol) of 1 M aqueous sodium hypochlorite (B82951) (pH adjusted to 9.5) is added, maintaining the internal temperature between 10 and 15°C.

-

Reaction Monitoring: The reaction is stirred for an additional 3 minutes. Progress can be monitored by Gas Chromatography (GC).

-

Workup: The orange organic phase is separated. The aqueous phase is extracted with 50 mL of dichloromethane. The combined organic extracts are washed sequentially with 100 mL of 10% aqueous HCl containing 1.6 g of KI, 60 mL of 10% aqueous sodium thiosulfate, and 60 mL of water.

-

Purification: The organic phase is dried over anhydrous magnesium sulfate (B86663) and then distilled at atmospheric pressure through a 20-cm Vigreux column to yield (S)-(+)-2-methylbutanal as a colorless oil.

Resolution of Racemic Mixtures

Resolution is the process of separating a racemic mixture into its constituent enantiomers.[6] Since enantiomers have identical physical properties, this is achieved by converting them into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography.[3][6]

Analytical Methodologies for Enantiomeric Separation

Accurate quantification and separation of 2-methylbutanal enantiomers are critical in fields such as flavor chemistry and biomedical research.[7] Gas chromatography (GC) is the most prevalent technique for this purpose.[7]

Indirect Method: Chiral Derivatization followed by GC-MS

This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[7]

Experimental Protocol: Chiral Derivatization [7]

-

Sample Preparation: Dissolve the sample extract containing 2-methylbutanal in a suitable aprotic solvent (e.g., dichloromethane) in a clean, dry vial.

-

Derivatization: Add an enantiomerically pure chiral derivatizing agent (e.g., a chiral amine or alcohol) to the vial. The reaction may require gentle heating or a catalyst.

-

GC-MS Analysis: Once the reaction is complete, inject the derivatized sample directly into a GC-MS system equipped with a standard non-polar (achiral) column.

-

Condition Adjustment: The GC temperature program may need optimization based on the volatility and properties of the resulting diastereomeric derivatives to achieve baseline separation.

Direct Method: Chiral Gas Chromatography

Direct separation of enantiomers can be achieved using a GC column with a chiral stationary phase (CSP). These columns create a chiral environment where the enantiomers exhibit different interactions, leading to different retention times.[7]

Experimental Protocol: Direct Chiral GC Analysis [7]

-

Column Selection: Install a chiral GC column, such as one based on cyclodextrin (B1172386) derivatives (e.g., Astec CHIRALDEX®, Supelco® DEX™), into the gas chromatograph.

-

Sample Preparation: For volatile analysis, Headspace Solid-Phase Microextraction (HS-SPME) is a suitable technique for sample preparation and injection.

-

GC Conditions:

-

Injector Temperature: Set to an appropriate temperature (e.g., 250°C) to ensure rapid volatilization.

-

Carrier Gas: Use helium or hydrogen at a constant flow rate.

-

Oven Program: Develop a temperature gradient program that provides optimal resolution of the enantiomers. This typically involves a low initial temperature followed by a controlled ramp to a higher final temperature.

-

Detector: A Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be used for detection and quantification.

-

-

Data Analysis: Identify and quantify the (R)- and (S)-enantiomers based on their distinct retention times.

Physicochemical Properties of 2-Methylbutanal Enantiomers

The following tables summarize key quantitative data for racemic 2-methylbutanal and its individual enantiomers.

Table 1: General Properties of 2-Methylbutanal

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | [8] |

| Molecular Weight | 86.13 g/mol | [8][9] |

| CAS Number (Racemate) | 96-17-3 | [8] |

| Boiling Point (Racemate) | 90-93°C at 760 mmHg | [9] |

| Density (Racemate) | ~0.80 g/cm³ | [9] |

Table 2: Properties of (R)- and this compound Enantiomers

| Property | (R)-2-Methylbutanal | This compound |

| IUPAC Name | (2R)-2-methylbutanal[10] | (2S)-2-methylbutanal[11] |

| CAS Number | 33204-48-7[10][12] | 1730-97-8[11] |

| Boiling Point | 80-82°C (at 745 Torr)[12] | 364-402 K (~91-129°C)[13] |

| Specific Rotation [α]D | Data not consistently available | +36.8° (c=2.5 in acetone, 22°C)[5] |

| Odor | Burnt, cocoa, coffee[12] | Not specified |

References

- 1. ymdb.ca [ymdb.ca]

- 2. Organic chemistry 10: Stereochemistry - chirality, enantiomers and diastereomers [cureffi.org]

- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 4. US4484006A - Synthesis of 2-methylbutanal - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Butanal, 2-methyl- [webbook.nist.gov]

- 9. 2-Methylbutanal | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-2-methylbutyraldehyde | C5H10O | CID 6971248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C5H10O | CID 6971249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (R)-2-methylbutanal | 33204-48-7 [chemicalbook.com]

- 13. This compound (CAS 1730-97-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

(S)-2-Methylbutanal: A Key Volatile Organic Compound in Plant Physiology and Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-Methylbutanal, a branched-chain aldehyde derived from the amino acid L-isoleucine, is a significant volatile organic compound (VOC) in the plant kingdom. It plays a crucial role not only as a contributor to the characteristic aroma of many fruits and flowers but also as a signaling molecule in plant growth, development, and responses to environmental stresses. An understanding of its biosynthesis, emission under stress, and the signaling pathways it modulates is vital for advancements in crop improvement, food science, and the development of novel therapeutic agents.

Biosynthesis of this compound

The formation of this compound in plants originates from the catabolism of the essential amino acid L-isoleucine, primarily within the mitochondria.[1] This process involves a multi-step enzymatic cascade.

The initial step is the transamination of L-isoleucine to (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate). This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT), which transfers the amino group from L-isoleucine to an α-keto acid acceptor, typically α-ketoglutarate, yielding glutamate.[1]

Subsequently, (S)-3-methyl-2-oxopentanoate can be decarboxylated to this compound. This crucial step is catalyzed by the enzyme branched-chain-2-oxoacid decarboxylase. This enzyme facilitates the non-oxidative decarboxylation of the α-keto acid, directly producing this compound and carbon dioxide.[1]

Alternatively, (S)-3-methyl-2-oxopentanoate can be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutanoyl-CoA, which can then be further metabolized.[1]

Emission of this compound under Biotic and Abiotic Stress

Plants modulate the emission of a diverse array of VOCs in response to both biotic and abiotic stresses. These emissions can serve as defense compounds or as signals to neighboring plants and other organisms. The emission of aldehydes, including 2-methylbutanal, is a common response to various stressors.

Biotic stresses such as herbivory and pathogen attacks trigger the release of a blend of volatiles. The emission of lipoxygenase (LOX) pathway products, which include C6 aldehydes, is often quantitatively related to the severity of the damage. For instance, studies on cotton plants have shown the emission of (E)-2-methylbutanal oxime, a derivative of 2-methylbutanal, in response to damage by the boll weevil.

Abiotic stresses like drought, temperature fluctuations, and ozone exposure also lead to altered VOC emission profiles. While specific quantitative data for this compound across a wide range of plant species and stress conditions are still being compiled, the available evidence points to its role as a stress-induced volatile.

| Plant Species | Stress Type | Compound | Emission Profile | Reference |

| Cotton (Gossypium hirsutum) | Herbivory (Boll weevil) | (E)-2-methylbutanal oxime | Induced emission upon damage | [2] |

| Various Species | Herbivory | Lipoxygenase (LOX) products (including aldehydes) | Emission rates correlate with the degree of damage | [3] |

| Various Species | Pathogen attack | Aldehydes | Induced emission | [4] |

| Various Species | Drought | Volatile Organic Compounds (including aldehydes) | Altered emission rates | [5] |

| Scots Pine (Pinus sylvestris) | Ozone exposure | Saturated aldehydes | Emission rates dependent on ozone flux and temperature | [6] |

Proposed Signaling Pathway of this compound in Plant Defense

While the direct signaling pathway initiated by this compound is an active area of research, a hypothetical model can be proposed based on the known responses of plants to other VOCs and general stress signaling mechanisms. The perception of this compound by plant cells is likely to trigger a rapid signaling cascade involving second messengers, protein kinases, and ultimately leading to changes in gene expression and physiological responses.

Upon perception, likely by a receptor on the plasma membrane, an influx of calcium ions (Ca²⁺) into the cytosol is expected. This increase in cytosolic Ca²⁺ acts as a second messenger, activating downstream components. Concurrently, the production of reactive oxygen species (ROS) is often observed as an early response to stress signals. The interplay between Ca²⁺ and ROS signaling is crucial in amplifying the initial signal.

These early signals are then transduced through a mitogen-activated protein kinase (MAPK) cascade. A series of phosphorylation events activates downstream transcription factors, which in turn modulate the expression of defense-related genes. This leads to the synthesis of defense compounds, reinforcement of cell walls, and other protective measures, ultimately enhancing the plant's resistance to the stressor.

Experimental Protocols for the Analysis of this compound

The collection and analysis of this compound and other plant VOCs require precise and sensitive techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for the identification and quantification of these compounds.[1][7] Sample collection is typically performed using headspace sampling techniques, which can be broadly categorized into static and dynamic methods.

SPME is a simple, solvent-free, and sensitive method for trapping volatile compounds from the headspace of a sample.[8]

-

Materials: SPME fiber assembly (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating), gas-tight vials with septa, heating block or water bath.

-

Procedure:

-

Enclose the plant material (e.g., leaf, flower, or fruit) in a gas-tight vial. For quantitative analysis, the weight of the plant material should be recorded.

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) to facilitate the release of volatiles into the headspace.

-

Insert the SPME fiber through the septum of the vial and expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatiles.

-

Retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.

-

Dynamic headspace sampling involves passing a stream of purified air over the plant material and collecting the entrained volatiles onto an adsorbent trap. This method allows for the collection of larger sample volumes over longer periods.

-

Materials: Glass chamber or bag to enclose the plant material, pump to create a controlled airflow, adsorbent tubes (e.g., filled with Tenax® TA or a combination of adsorbents), purified air source (e.g., compressed air passed through a charcoal filter).

-

Procedure:

-

Enclose the plant or part of the plant in the collection chamber.

-

Connect the purified air source to the inlet of the chamber and the adsorbent tube to the outlet.

-

Use a pump to pull air through the chamber and the adsorbent tube at a constant flow rate (e.g., 100-500 mL/min) for a specified duration (e.g., 1-24 hours).

-

After collection, cap the adsorbent tube and store it at a low temperature until analysis.

-

For analysis, the trapped volatiles are thermally desorbed from the tube directly into the GC-MS.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to elute the compounds.

-

Mass Spectrometer: Operated in electron impact (EI) mode, scanning a mass range of, for example, m/z 35-350.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Quantification: Quantification is typically achieved by using an internal standard and generating a calibration curve with authentic standards of this compound.

Conclusion

This compound is a multifaceted volatile organic compound with significant implications for plant biology. Its biosynthesis from L-isoleucine and its emission under stress highlight its role in plant metabolism and defense. Future research focusing on elucidating the specific receptors and downstream components of its signaling pathway will provide a more complete understanding of its function. The detailed experimental protocols provided here offer a robust framework for researchers to accurately quantify and further investigate the role of this important plant volatile. This knowledge will be instrumental in developing strategies for enhancing crop resilience and for the discovery of new bioactive compounds.

References

- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage [frontiersin.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Genesis of a Flavor Principle: An In-depth Technical Guide to the Discovery and Synthesis of 2-Methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutanal (CAS No. 96-17-3), a branched-chain aldehyde, is a molecule of significant interest across various scientific disciplines, from flavor and fragrance chemistry to metabolic studies and pharmaceuticals.[1] Its characteristic malty, cocoa, and nutty aroma makes it a key component in the flavor profiles of numerous foods and beverages.[1] First synthesized in the early 20th century during broader investigations into aliphatic aldehydes, 2-methylbutanal became a subject of more focused study in the 1930s with the growth of organic synthesis and flavor chemistry. While the exact discoverer remains obscure, the historical development of its synthesis reflects the evolution of organic chemistry, from classical oxidation and Grignard reactions to modern catalytic processes. This technical guide provides a comprehensive overview of the discovery, historical context, and key synthetic methodologies for 2-methylbutanal, including detailed experimental protocols and comparative quantitative data.

Historical Perspective

The discovery and synthesis of 2-methylbutanal are intrinsically linked to the broader history of aldehyde chemistry. Aldehydes were first isolated and characterized in the early 19th century. The industrial production of various aldehydes began in the early 1910s, revolutionizing the fragrance and flavor industries. Early methods for synthesizing aliphatic aldehydes primarily involved the oxidation of corresponding primary alcohols. The development of organometallic chemistry, particularly the Grignard reaction, in the early 1900s provided a new and versatile tool for constructing the carbon skeleton and introducing the aldehyde functionality. Later, the advent of hydroformylation, or the "oxo process," in the 1930s offered a direct route from alkenes to aldehydes, a method that has been refined and remains industrially significant today.

Key Synthetic Methodologies

The synthesis of 2-methylbutanal can be broadly categorized into chemical synthesis and natural formation pathways. This guide will detail the core chemical methods and the primary biochemical routes.

Oxidation of 2-Methyl-1-butanol

One of the most direct and historically significant methods for synthesizing 2-methylbutanal is the oxidation of its corresponding primary alcohol, 2-methyl-1-butanol. Various oxidizing agents have been employed over the years, with modern methods favoring high selectivity and mild reaction conditions to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol describes a highly selective oxidation of (S)-(−)-2-methyl-1-butanol to (S)-(+)-2-methylbutanal using a 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) catalyst system.

-

Materials:

-

(S)-(−)-2-methyl-1-butanol (0.50 mol)

-

TEMPO (5 mmol)

-

Dichloromethane (B109758) (170 mL)

-

Potassium bromide (0.050 mol) in 25 mL of water

-

1 M aqueous sodium hypochlorite (B82951) (NaOCl) at pH 9.5 (0.55 mol)

-

10% aqueous hydrochloric acid with potassium iodide

-

10% aqueous sodium thiosulfate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine (S)-(−)-2-methyl-1-butanol, TEMPO, dichloromethane, and the potassium bromide solution.

-

Cool the vigorously stirred mixture to -10°C using a salt-ice bath.

-

Add the 1 M aqueous sodium hypochlorite solution over 15-20 minutes, maintaining the internal temperature between 10 and 15°C.

-

Stir for an additional 3 minutes after the addition is complete.

-

Separate the organic phase. Extract the aqueous phase with dichloromethane (50 mL).

-

Combine the organic extracts and wash sequentially with 10% aqueous HCl containing potassium iodide, 10% aqueous sodium thiosulfate, and water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Distill the product at atmospheric pressure to yield (S)-(+)-2-methylbutanal as a colorless oil.

-

-

Quantitative Data:

-

Yield: 82–84%

-

Purity (GC): >99%

-

Boiling Point: 90–92°C

-

Hydroformylation of 2-Butene (B3427860)

The hydroformylation (oxo process) of alkenes is a major industrial route to aldehydes. The synthesis of 2-methylbutanal via this method involves the reaction of 2-butene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst. A key challenge is controlling the regioselectivity to favor the branched aldehyde over the linear isomer, n-pentanal.[2]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol details the selective synthesis of 2-methylbutanal from 2-butene using a rhodium-based catalyst with excess triphenylphosphine (B44618) ligand.[2]

-

Materials:

-

2-butene (0.18 moles)

-

meta-xylene (150 mL)

-

Hydridocarbonyltris(triphenylphosphine)rhodium(I) [RhH(CO)(PPh₃)₃] (0.18 millimoles)

-

Triphenylphosphine (PPh₃) (0.54 millimoles)

-

Hydrogen (H₂) and Carbon Monoxide (CO) gas mixture (1:1)

-

-

Procedure:

-

Dissolve 2-butene in meta-xylene in a suitable pressure vessel (autoclave).

-

Add the RhH(CO)(PPh₃)₃ catalyst and triphenylphosphine to the mixture and allow them to dissolve.

-

Charge the autoclave with argon.

-

Raise the temperature to 100°C.

-

Pressurize the autoclave with the H₂/CO mixture to 1050 psi (7.34 x 10⁶ Pascals).

-

Maintain the pressure by recharging the H₂/CO mixture as it is consumed.

-

The reaction is typically complete in approximately 88 minutes.

-

Monitor the conversion and product distribution using vapor phase chromatography (VPC).

-

-

Quantitative Data:

-

Conversion of 2-butene: 90%

-

Selectivity for 2-methylbutanal: 95%

-

By-product (n-pentanal): 5%

-

Grignard Synthesis

The Grignard reaction offers a versatile method for synthesizing aldehydes by reacting a Grignard reagent with a suitable formylating agent. For the synthesis of 2-methylbutanal, a sec-butyl Grignard reagent is reacted with a formic acid derivative.

Experimental Protocol: Grignard Reaction with N-Formylpiperidine

This protocol describes the synthesis of an aldehyde via the reaction of a Grignard reagent with N-formylpiperidine. This can be adapted for 2-methylbutanal by using sec-butylmagnesium bromide.

-

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (crystal for initiation)

-

Dry N-formylpiperidine

-

3 N Hydrochloric acid

-

Ether

-

10% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Grignard Reagent Formation: In a dry, three-necked flask under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine in anhydrous THF. Add a solution of 2-bromobutane in anhydrous THF dropwise. The reaction is initiated, often with gentle heating, as indicated by the disappearance of the iodine color and gentle reflux. After the addition is complete, continue to stir and heat at reflux for an additional hour.

-